

Step-by-step guide for using Ac-WEHD-AFC in primary macrophages.

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Step-by-Step Guide for Using Ac-WEHD-AFC in Primary Macrophages

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the utilization of the fluorogenic caspase-1 substrate, Acetyl-Trp-Glu-His-Asp-7-Amino-4-trifluoromethylcoumarin (**Ac-WEHD-AFC**), in primary macrophage cell cultures. This guide is intended for researchers, scientists, and drug development professionals investigating inflammasome activation and caspase-1-mediated signaling pathways.

Introduction

Ac-WEHD-AFC is a sensitive and specific substrate for caspase-1, a key enzyme in the inflammatory response.[1] Caspase-1 is activated within multi-protein complexes known as inflammasomes, which assemble in response to pathogenic and endogenous danger signals. [2] Activated caspase-1 is responsible for the proteolytic cleavage and subsequent activation of pro-inflammatory cytokines, interleukin-1 β (IL-1 β) and IL-18, as well as inducing a pro-inflammatory form of programmed cell death called pyroptosis through the cleavage of Gasdermin D (GSDMD). The release of AFC upon cleavage by caspase-1 can be measured fluorometrically, providing a quantitative assessment of caspase-1 activity.



Core Principles

The assay is based on the principle that active caspase-1 in cell lysates will cleave the WEHD peptide sequence of the **Ac-WEHD-AFC** substrate. This cleavage releases the fluorescent AFC moiety, resulting in a measurable increase in fluorescence intensity. The rate of AFC release is directly proportional to the caspase-1 activity in the sample.

I. Experimental Protocols

This section details the necessary protocols for the isolation and culture of primary macrophages, the induction of caspase-1 activity, and the subsequent measurement using **Ac-WEHD-AFC**.

A. Isolation and Culture of Primary Murine Bone Marrow-Derived Macrophages (BMDMs)

Materials:

- C57BL/6 mice (6-10 weeks old)
- 70% Ethanol
- Sterile Phosphate-Buffered Saline (PBS)
- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- L929-conditioned medium (as a source of M-CSF) or recombinant M-CSF
- Sterile syringes and needles (25G, 27G)
- Sterile petri dishes and cell culture flasks
- Centrifuge



Protocol:

- Humanely euthanize mice according to institutional guidelines.
- Sterilize the hind limbs with 70% ethanol.
- Dissect the femur and tibia from both hind limbs and remove the surrounding muscle tissue.
- Cut the ends of the bones and flush the bone marrow with sterile PBS using a 27G needle into a sterile petri dish.
- Create a single-cell suspension by gently pipetting the bone marrow clumps up and down.
- Centrifuge the cell suspension at 300 x g for 10 minutes.
- Resuspend the cell pellet in BMDM differentiation medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-conditioned medium or 20 ng/mL recombinant M-CSF).
- Plate the cells in non-tissue culture treated petri dishes.
- Incubate at 37°C in a 5% CO2 incubator for 7 days. Add fresh differentiation medium on day 3 and day 5.
- On day 7, the adherent cells are differentiated macrophages and are ready for experiments.

B. Induction of Caspase-1 Activation in Primary Macrophages

Materials:

- Differentiated primary macrophages in culture plates
- Lipopolysaccharide (LPS)
- Nigericin or ATP
- Caspase-1 inhibitor (e.g., Z-WEHD-FMK) as a negative control



Protocol:

- Seed differentiated BMDMs into appropriate culture plates (e.g., 96-well plate for the assay).
- Prime the macrophages with LPS (e.g., 1 μ g/mL) for 4 hours to induce the expression of pro-IL-1 β and NLRP3.
- Following priming, stimulate the cells with a NLRP3 inflammasome activator such as Nigericin (e.g., 10-20 μM) or ATP (e.g., 5 mM) for 30-60 minutes.
- For inhibitor controls, pre-incubate the cells with a caspase-1 inhibitor (e.g., 20-50 μM Z-WEHD-FMK) for 1 hour before adding the inflammasome activator.[3]

C. Caspase-1 Activity Assay using Ac-WEHD-AFC

Materials:

- Treated primary macrophages in a 96-well plate
- Cell Lysis Buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, pH 7.4)
- Ac-WEHD-AFC substrate (10 mM stock in DMSO)
- Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
- Fluorometric microplate reader

Protocol:

- After treatment, gently remove the culture medium from the wells.
- Lyse the cells by adding 50-100 μ L of ice-cold Cell Lysis Buffer to each well and incubate on ice for 15-30 minutes.
- Prepare the reaction mixture in a separate 96-well plate. For each reaction, add:
 - 50 μL of cell lysate
 - 45 µL of Assay Buffer



- 5 μL of Ac-WEHD-AFC substrate (final concentration 50 μM)
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 380-400 nm and an emission wavelength of 460-505 nm.[1][4]
- The results can be expressed as relative fluorescence units (RFU) or as fold change over the untreated control.

II. Data Presentation

The following tables summarize hypothetical quantitative data from experiments using **Ac-WEHD-AFC** in primary macrophages.

Table 1: Caspase-1 Activity in Primary Macrophages after Inflammasome Activation

Treatment Group	Caspase-1 Activity (Relative Fluorescence Units - RFU)	Fold Change vs. Control
Untreated Control	150 ± 25	1.0
LPS (1 μg/mL) only	200 ± 30	1.3
LPS (1 μg/mL) + Nigericin (20 μM)	1250 ± 150	8.3
LPS (1 μg/mL) + ATP (5 mM)	1100 ± 120	7.3

Table 2: Inhibition of Caspase-1 Activity in Primary Macrophages

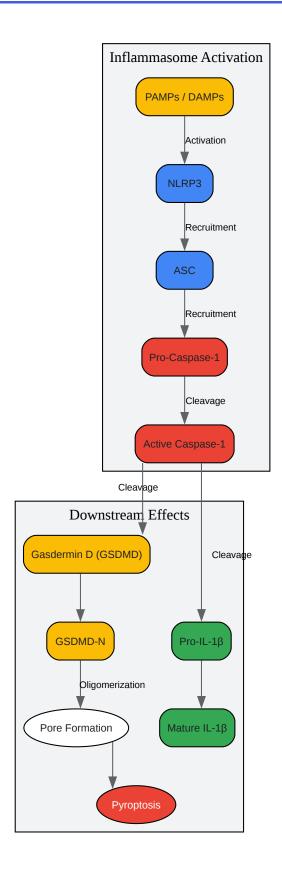


Treatment Group	Caspase-1 Activity (RFU)	% Inhibition
LPS + Nigericin	1250 ± 150	0%
LPS + Nigericin + Z-WEHD- FMK (20 μΜ)	450 ± 50	64%
LPS + Nigericin + Z-WEHD- FMK (50 μM)	250 ± 40	80%

III. Visualization of Signaling Pathways and Workflows

A. Caspase-1 Activation and Pyroptosis Signaling Pathway



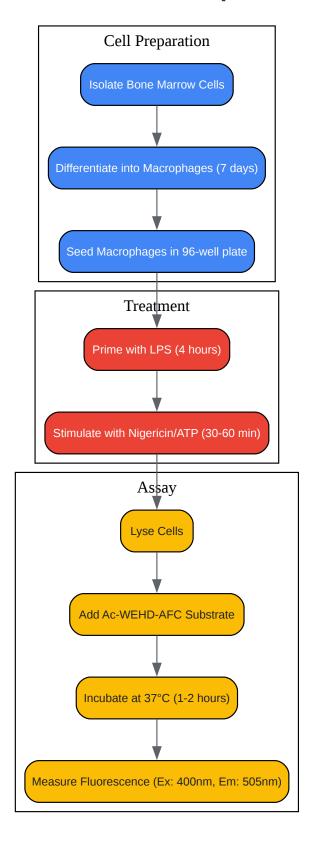


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Caption: Caspase-1 activation pathway leading to pyroptosis.



B. Experimental Workflow for Caspase-1 Activity Assay



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Caption: Workflow for measuring caspase-1 activity in primary macrophages.

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